molecular formula C8H10O B14704312 Bicyclo[4.2.0]oct-7-en-2-one CAS No. 21604-44-4

Bicyclo[4.2.0]oct-7-en-2-one

Cat. No.: B14704312
CAS No.: 21604-44-4
M. Wt: 122.16 g/mol
InChI Key: AWDGARQJICZOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[420]oct-7-en-2-one is an organic compound with the molecular formula C8H10O It is a bicyclic structure that includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]oct-7-en-2-one can be synthesized through various methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . Another method involves trapping the unstable tautomer with benzylideneacetoneiron tricarbonyl to form a stable intermediate, which is then oxidatively cleaved with ceric ammonium nitrate at low temperatures .

Industrial Production Methods

While specific industrial production methods for Bicyclo[42

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-7-en-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form alcohols or other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the olefinic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[4.2.0]oct-7-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one involves its interaction with various molecular targets. The compound can undergo disrotatory ring opening to form cyclooctadiene derivatives . This process is facilitated by specific catalysts and reaction conditions, which influence the compound’s reactivity and the pathways involved.

Comparison with Similar Compounds

Bicyclo[4.2.0]oct-7-en-2-one can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of the ketone functional group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

bicyclo[4.2.0]oct-7-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGARQJICZOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499029
Record name Bicyclo[4.2.0]oct-7-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21604-44-4
Record name Bicyclo[4.2.0]oct-7-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.